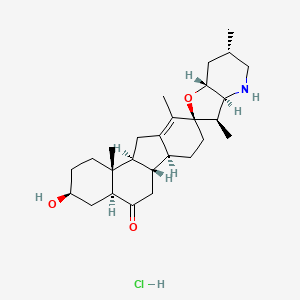

Peimisine HCl

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFGCQMQQGAEY-MCZYSGEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Peimisine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine hydrochloride (Peimisine HCl) is the hydrochloride salt of Peimisine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Peimisine HCl, focusing on its anti-inflammatory and antiasthmatic properties. The information is compiled from available preclinical studies and is intended for researchers and professionals in drug development.

Core Mechanisms of Action

The primary pharmacological effects of Peimisine HCl are attributed to two core mechanisms:

-

Anti-inflammatory Activity: Primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Antiasthmatic Activity: Mediated by the modulation of tracheal smooth muscle contraction, involving calcium signaling and receptor interactions.

Anti-inflammatory Mechanism of Action

Peimisine has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The central mechanism underlying this activity is the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Peimisine has been shown to reduce the production of several key pro-inflammatory cytokines and enzymes. While specific IC50 values for Peimisine are not consistently reported in the available literature, studies on the closely related alkaloid Peiminine provide insights into the potential potency.

| Inflammatory Mediator | Effect of Peimisine/Related Alkaloids | Cell Line/Model | Inducer | Quantitative Data (Peiminine as reference) |

| TNF-α | Inhibition of production/expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |

| IL-1β | Inhibition of production/expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |

| IL-6 | Inhibition of production/expression | RAW 2S64.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition observed |

| COX-2 | Inhibition of protein expression | Mouse bone marrow-derived macrophages (BMDMs) | Cutibacterium acnes | Dose-dependent inhibition by Peiminine |

| iNOS | Inhibition of expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Reduced expression noted |

Note: Quantitative data for Peimisine HCl is limited in the reviewed literature. The data for Peiminine suggests a dose-dependent inhibitory effect on these inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The inhibitory effect of Peimisine on pro-inflammatory mediators is a direct consequence of its action on the NF-κB signaling cascade.

Signaling Pathway Diagram: Inhibition of NF-κB by Peimisine HCl

Caption: Peimisine HCl inhibits the NF-κB pathway by preventing IKK activation and p65 phosphorylation.

Experimental Protocols

Western Blot for NF-κB Activation

This protocol outlines the general steps to assess the effect of Peimisine HCl on the phosphorylation of NF-κB p65 and IκBα.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of Peimisine HCl (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Antiasthmatic Mechanism of Action

Peimisine HCl exhibits relaxant effects on tracheal smooth muscle, which is a key factor in its antiasthmatic properties. This is achieved through a multi-faceted mechanism involving receptor modulation and regulation of intracellular calcium.

Effects on Tracheal Smooth Muscle Contraction

Studies have shown that Peimisine can relax pre-contracted tracheal smooth muscle.

| Parameter | Effect of Peimisine | Model | Inducer | Quantitative Data |

| Tracheal Smooth Muscle Contraction | Relaxation | Guinea pig tracheal strips | Acetylcholine (Ach) | Increased EC50 of Ach with Peimisine (0.046 and 0.092 mmol/L)[1] |

| Intracellular Calcium Release | Inhibition | Guinea pig tracheal smooth muscle | CaCl₂ | Significant dose-dependent inhibition (P < 0.05, 0.01, 0.001)[1] |

| Extracellular Calcium Influx | No significant inhibition | Guinea pig tracheal smooth muscle | CaCl₂ | Not significantly inhibited[1] |

| Receptor Interaction | Affects M-receptors and excites β-receptors | Guinea pig tracheal smooth muscle | Ach | Implied from the increased EC50 of Ach[1] |

Modulation of Calcium Signaling

A critical aspect of Peimisine's relaxant effect is its ability to inhibit the release of calcium from intracellular stores within smooth muscle cells, without significantly affecting the influx of extracellular calcium.[1]

Signaling Pathway Diagram: Peimisine HCl's Effect on Tracheal Smooth Muscle

References

Peimisine HCl: A Technical Guide to its Biological Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant therapeutic potential, primarily attributed to its antiasthmatic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of Peimisine, with the assumption that the hydrochloride (HCl) salt is utilized in experimental setting for enhanced solubility and bioavailability. We delve into the molecular mechanisms and signaling pathways modulated by this compound, present available quantitative data, and outline detailed experimental protocols for key assays. This document aims to serve as a foundational resource for researchers investigating Peimisine HCl for novel drug development.

Core Biological Activities

Peimisine HCl exhibits two primary, well-documented biological activities:

-

Antiasthmatic Activity: Primarily through the relaxation of tracheal smooth muscle.

-

Anti-inflammatory Activity: By modulating key inflammatory signaling pathways.

Antiasthmatic Activity of Peimisine

The antiasthmatic effects of Peimisine are attributed to its ability to induce bronchodilation by acting on tracheal smooth muscle.

Quantitative Data: Effect on Tracheal Smooth Muscle Contraction

The following table summarizes the observed effects of Peimisine on isolated guinea pig tracheal smooth muscle.

| Parameter | Agonist | Peimisine Concentration (mmol/L) | Observed Effect | Reference |

| EC50 of Acetylcholine | Acetylcholine | 0.046 | Increased EC50 | [1] |

| 0.092 | Increased EC50 | [1] | ||

| EC50 of Histamine | Histamine | 0.092 | No significant change | [1] |

| Intracellular Ca2+ Release | CaCl2 | Dose-dependent | Significant inhibition (P < 0.05, 0.01, 0.001) | [1] |

| Extracellular Ca2+ Influx | CaCl2 | Not specified | No significant inhibition | [1] |

Proposed Mechanism of Antiasthmatic Action

Peimisine appears to exert its relaxant effect on tracheal smooth muscle through a multi-target mechanism. The proposed signaling pathway is illustrated below.

Experimental Protocol: Isolated Tracheal Smooth Muscle Contraction Assay

This protocol is a generalized procedure for assessing the effects of Peimisine HCl on agonist-induced tracheal smooth muscle contraction.

Objective: To determine the effect of Peimisine HCl on the contractility of isolated tracheal smooth muscle rings in response to various contractile agonists.

Materials:

-

Male Hartley guinea pigs (250-300g)

-

Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Peimisine HCl stock solution

-

Contractile agonists (e.g., Acetylcholine, Histamine)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig by cervical dislocation.

-

Excise the trachea and place it in cold K-H solution.

-

Dissect the trachea into individual rings, 3-4 mm in width.

-

Suspend each tracheal ring in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the K-H solution changed every 15 minutes.

-

After equilibration, contract the tissues with 60 mM KCl to check for viability.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Experimental Protocol:

-

Pre-incubate the tracheal rings with varying concentrations of Peimisine HCl or vehicle for 30 minutes.

-

Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine or histamine) by adding the agonist in a stepwise manner.

-

Record the isometric tension generated at each agonist concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of Peimisine HCl.

-

Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of Peimisine HCl.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.

-

Anti-inflammatory Activity of Peimisine and Related Alkaloids

Peimisine and its structural analog, peiminine, have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Peimisine and related compounds are thought to be mediated by the inhibition of pro-inflammatory cytokine production and the suppression of key signaling cascades within immune cells. A derivative of peimisine has been shown to inhibit the activity of the NF-κB signaling pathway. Furthermore, a combination of peimine, peiminine, and forsythoside A has been observed to dampen the TLR4/MAPK/NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol provides a general framework for investigating the effect of Peimisine HCl on the activation of the NF-κB and MAPK signaling pathways in a cell-based inflammatory model.

Objective: To determine if Peimisine HCl inhibits the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) pathways in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Peimisine HCl stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of Peimisine HCl or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Experimental Workflow Overview

The following diagram illustrates a general workflow for the investigation of Peimisine HCl's biological activity.

Conclusion and Future Directions

Peimisine HCl is a promising natural product with well-defined antiasthmatic and anti-inflammatory activities. The mechanisms of action appear to involve the modulation of muscarinic and β-adrenergic receptors, intracellular calcium signaling, and the NF-κB and MAPK pathways. The data and protocols presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Obtaining specific IC50 values for the anti-inflammatory effects of Peimisine HCl.

-

Elucidating the precise molecular interactions between Peimisine HCl and its protein targets.

-

Conducting in vivo studies to validate the therapeutic efficacy and safety of Peimisine HCl in animal models of asthma and inflammatory diseases.

-

Investigating the potential of Peimisine HCl in other therapeutic areas, given its modulation of fundamental signaling pathways.

This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of Peimisine HCl.

References

Peimisine HCl: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, an isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on Peimisine hydrochloride (Peimisine HCl), focusing on its anti-inflammatory, anticancer, and antiasthmatic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Pharmacological Effects of Peimisine HCl

Peimisine HCl has demonstrated a range of biological activities in various preclinical models. The primary areas of investigation include its potent anti-inflammatory, emerging anticancer, and established antiasthmatic effects.

Anti-inflammatory Activity

Peimisine and its derivatives have been shown to exert significant anti-inflammatory effects. In a key study, a derivative of peimisine, boc-leucine mono peimisine ester monoamide, demonstrated the ability to increase the survival rate of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This was accompanied by a reduction in the levels of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1] In vivo studies using a mouse model of acute lung injury induced by LPS further substantiated these findings, showing a reduction in the lung wet/dry ratio and inhibition of the aforementioned inflammatory cytokines.[1]

Anticancer Activity

The anticancer potential of Peimisine HCl is an emerging area of research. Studies on related compounds from Fritillaria suggest that the anticancer mechanism may involve the induction of apoptosis and cell cycle arrest.[2] For instance, peimine, a structurally similar alkaloid, has been shown to induce apoptosis in human gastric cancer cells.[2] Research on peimisine itself has demonstrated its ability to inhibit apoptosis in bronchial epithelial cells induced by cigarette smoke extract by regulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP. While this particular study highlights a protective effect, the modulation of apoptotic pathways suggests a potential for peimisine to be explored in cancer models where inducing apoptosis is the desired outcome.

Antiasthmatic Activity

The antiasthmatic properties of peimisine have been attributed to its effects on tracheal smooth muscle. It acts as a non-competitive antagonist of muscarinic M receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. Furthermore, it excites β-receptors and antagonizes the release of intracellular calcium, which promotes the release of nitric oxide, leading to the relaxation of tracheal smooth muscle and alleviating asthmatic symptoms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Peimisine and its derivatives.

Table 1: Pharmacokinetic Parameters of Peimisine in Rats

| Parameter | Male Rats (1.3 mg/kg, oral) | Female Rats (1.3 mg/kg, oral) |

| AUC(0-t) (ng/mLh) | 1835.6 ± 452.7 | 1120.4 ± 315.8 |

| AUC(0-∞) (ng/mLh) | 2045.8 ± 512.3 | 1287.6 ± 389.1 |

| Cmax (ng/mL) | 158.9 ± 35.4 | 110.2 ± 28.7 |

| Tmax (h) | 4.0 ± 1.2 | 3.5 ± 1.0 |

| t1/2 (h) | 8.5 ± 2.1 | 7.9 ± 1.9 |

Table 2: In Vitro Anti-inflammatory and Anti-apoptotic Effects of Peimisine and its Derivatives

| Compound | Cell Line | Model | Concentration | Effect | Reference |

| Boc-leucine mono peimisine ester monoamide | RAW 264.7 | LPS-induced inflammation | 25 µg/mL | Increased cell survival; Reduced TNF-α, IL-1β, IL-6, iNOS | |

| Peimisine | BEAS-2B | Cigarette smoke extract-induced apoptosis | 10, 20, 40 µM | Significantly inhibited apoptosis; Modulated Bax/Bcl-2 ratio and cleaved PARP |

Key Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method to screen for the anti-inflammatory activity of compounds.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Peimisine HCl. After a pre-incubation period (typically 1-2 hours), lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and Peimisine HCl only.

-

Incubation: The cells are incubated for a specified period, typically 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2, NF-κB, MAPK pathway proteins): Cell lysates are prepared, and the expression levels of key inflammatory proteins are determined by Western blot analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells (e.g., PC-3 prostate cancer cells) are seeded in culture plates and treated with various concentrations of Peimisine HCl for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The data is then used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Apoptosis Assay using Annexin V/PI Staining

This method is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Peimisine HCl as described for the cell cycle analysis.

-

Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This allows for the quantification of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Peimisine HCl are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of peimisine are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and iNOS, and initiates their transcription. A derivative of peimisine has been shown to increase the protein level of IκB and decrease the level of the p65 subunit in the nucleus, suggesting that it inhibits the activation of the NF-κB pathway.

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that promote the expression of inflammatory genes.

Anticancer Signaling Pathways

The anticancer effects of peimisine are thought to be mediated through the induction of apoptosis and cell cycle arrest .

-

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is regulated by a complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), ultimately leading to cell death. Peimisine has been observed to modulate the expression of Bax and Bcl-2 and affect the cleavage of PARP, a substrate of activated caspase-3, indicating its involvement in the apoptotic pathway.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Checkpoints exist to halt the cycle if DNA damage or other abnormalities are detected. Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), preventing cancer cells from proliferating.

Conclusion and Future Directions

The preclinical data reviewed in this technical guide highlight the potential of Peimisine HCl as a therapeutic agent for inflammatory diseases and potentially for cancer. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis and cell cycle arrest, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of Peimisine HCl within the identified signaling pathways.

-

Conducting comprehensive in vivo efficacy and safety studies in relevant animal models of inflammatory diseases and cancer.

-

Investigating the potential for synergistic effects when combined with existing therapies.

-

Optimizing the pharmacokinetic properties of Peimisine HCl through medicinal chemistry approaches to enhance its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of Peimisine HCl.

References

A Technical Guide to the Discovery, Isolation, and Biological Activity of Peimisine from Fritillaria Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal alkaloid Peimisine, a significant bioactive compound found in various species of the Fritillaria genus. This document details its discovery, physicochemical properties, established methods for its isolation and purification, and current understanding of its biological activities, with a focus on its role in modulating cellular signaling pathways.

Introduction and Discovery

Peimisine (C₂₇H₄₁NO₃, Molar Mass: 427.62 g/mol ) is a naturally occurring isosteroidal alkaloid that has been identified in several Fritillaria species, which are perennial herbaceous bulbs traditionally used in Chinese medicine for their antitussive and expectorant properties.[1] The discovery of Peimisine and other related alkaloids from Fritillaria dates back to early phytochemical investigations, with ongoing research continuing to uncover the therapeutic potential of these compounds.[1] Peimisine has been isolated from various species, including Fritillaria ussuriensis, Fritillaria taipaiensis, and Fritillaria unibracteata.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Peimisine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁NO₃ | [3] |

| Molar Mass | 427.62 g/mol | [3] |

| Appearance | Solid | |

| Solubility | ≥50 mg/mL in DMSO with gentle warming and ultrasonic | |

| IUPAC Name | (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

| CAS Number | 19773-24-1 |

Isolation and Purification of Peimisine

The isolation of Peimisine from Fritillaria bulbs is a multi-step process that typically involves extraction, acid-base partitioning, and chromatographic separation. The general workflow is depicted in the diagram below.

Experimental Protocols

Protocol 1: Acid-Base Extraction and Macroporous Resin Chromatography

This protocol is a common method for the enrichment of total alkaloids from Fritillaria species.

-

Extraction:

-

Powdered dried bulbs of Fritillaria are extracted with an acidic aqueous solution (e.g., 0.5-2% HCl) multiple times.

-

The combined extracts are concentrated under reduced pressure.

-

The concentrated extract is centrifuged, and the supernatant is collected.

-

-

Acid-Base Partitioning:

-

The pH of the supernatant is adjusted to 8-11 with a base (e.g., NaOH solution).

-

The alkaline solution is then extracted repeatedly with an organic solvent such as dichloromethane.

-

The organic layers are combined, and the solvent is evaporated to yield the crude total alkaloid extract.

-

-

Macroporous Resin Chromatography:

-

The crude alkaloid extract is dissolved in an acidic solution, and the pH is readjusted to 8-11.

-

The solution is loaded onto a pre-treated macroporous resin column (e.g., HPD100 or HPD722).

-

The column is first washed with deionized water to remove impurities.

-

The alkaloids are then eluted with a gradient of ethanol (e.g., 10% to 95%).

-

The fractions containing the target alkaloids are collected, combined, and concentrated.

-

-

Further Purification:

-

The enriched alkaloid fraction can be further purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Peimisine.

-

Analytical Methods for Identification and Quantification

High-performance liquid chromatography coupled with an evaporative light scattering detector (HPLC-ELSD) and ultra-performance liquid chromatography (UPLC-ELSD) are the most commonly employed techniques for the sensitive and accurate determination of Peimisine.

HPLC-ELSD Method

A typical HPLC-ELSD method for the quantification of Peimisine is summarized in Table 2.

| Parameter | Condition |

| Column | Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile-water-diethylamine (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 115 °C |

| Nebulizing Gas Flow Rate | 3.0 L/min |

UPLC-ELSD Method

For faster and more efficient separation, UPLC-ELSD can be utilized. Table 3 outlines a reported UPLC-ELSD method.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile-0.02% triethylamine-water (gradient elution) |

| Column Temperature | 25 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 40 °C |

| Injection Volume | 1 µL |

Quantitative Data

The content of Peimisine can vary significantly among different Fritillaria species. Table 4 provides a summary of reported quantitative data.

| Fritillaria Species | Peimisine Content (% w/w) | Analytical Method | Reference |

| F. taipaiensis | 0.0173 - 0.0376 | HPLC-ELSD | |

| F. unibracteata | 0.0233 - 0.0528 | HPLC-ELSD | |

| F. walujewii | Varies | UPLC-ELSD | |

| F. pallidiflora | Varies | UPLC-ELSD |

The recovery of Peimisine in these analytical methods is typically high, often exceeding 98%, with a relative standard deviation (RSD) of less than 3%, indicating good accuracy and precision.

Biological Activities and Signaling Pathways

Peimisine has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitussive effects. Recent research has begun to elucidate the molecular mechanisms underlying these activities, with a particular focus on its modulation of key signaling pathways involved in cellular stress responses.

Modulation of the KEAP1/NRF2 and JNK/MAPK Signaling Pathways

Oxidative stress is a key pathological factor in many diseases. Peimisine has been demonstrated to protect against oxidative stress-induced cellular injury. Its mechanism of action is believed to involve the activation of the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the inhibition of the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.

The proposed mechanism is illustrated in the following diagram:

Under conditions of oxidative stress, reactive oxygen species (ROS) can trigger pro-inflammatory and apoptotic signaling cascades, such as the JNK/MAPK pathway. At the same time, cells have endogenous defense mechanisms, including the KEAP1/NRF2 pathway. NRF2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, KEAP1. Upon exposure to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Studies have shown that Peimisine treatment can lead to an increase in the levels of NRF2. While the exact mechanism is still under investigation, it is hypothesized that Peimisine may interfere with the interaction between KEAP1 and NRF2, thereby promoting the nuclear translocation of NRF2 and enhancing the cellular antioxidant response.

Concurrently, Peimisine has been observed to inhibit the phosphorylation of JNK. Activated (phosphorylated) JNK can promote apoptosis and inflammation. By inhibiting JNK phosphorylation, Peimisine can attenuate these detrimental cellular responses to oxidative stress. The precise upstream target of Peimisine in the JNK pathway is an area of active research.

Conclusion and Future Directions

Peimisine is a promising bioactive alkaloid from Fritillaria species with well-documented anti-inflammatory and antioxidant properties. Standardized protocols for its isolation and robust analytical methods for its quantification are well-established, paving the way for further research and development.

The elucidation of its modulatory effects on the KEAP1/NRF2 and JNK/MAPK signaling pathways provides a molecular basis for its therapeutic potential. However, further research is required to fully understand the direct molecular targets of Peimisine and the precise mechanisms by which it regulates these critical cellular pathways. Future studies should focus on:

-

Identifying the direct binding partners of Peimisine within the cell.

-

Elucidating the exact mechanism of KEAP1-NRF2 disruption by Peimisine.

-

Determining the upstream kinases in the JNK pathway that are affected by Peimisine.

A deeper understanding of these molecular interactions will be crucial for the development of Peimisine and its derivatives as potential therapeutic agents for a range of diseases associated with oxidative stress and inflammation.

References

Peimisine HCl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine hydrochloride (Peimisine HCl) is a naturally occurring steroidal alkaloid isolated from various species of the Fritillaria genus, a plant with a long history in traditional medicine for treating respiratory ailments. As a ceveratrum-type alkaloid, Peimisine HCl has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, and physicochemical and biological properties of Peimisine HCl, supported by detailed experimental protocols and a visualization of its implicated signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Peimisine HCl is the hydrochloride salt of Peimisine. The chemical structure of Peimisine features a complex, polycyclic steroidal backbone.

Physicochemical and Spectroscopic Data

Table 1: Chemical Identifiers of Peimisine HCl

| Identifier | Value | Source |

| CAS Number | 900498-44-4 | --INVALID-LINK-- |

| Molecular Formula | C₂₇H₄₁NO₃ • HCl | --INVALID-LINK-- |

| Molecular Weight | 464.1 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1.Cl | --INVALID-LINK-- |

| InChI Key | KYELXPJVGNZIGC-GKFGJCLESA-N | --INVALID-LINK-- |

Table 2: Physical and Chemical Properties of Peimisine HCl

| Property | Value | Source |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | DMSO: 16 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Partially soluble | --INVALID-LINK-- |

| Storage | -20°C (solid) | --INVALID-LINK-- |

| Stability | ≥ 4 years at -20°C | --INVALID-LINK-- |

Table 3: Spectroscopic Data of Peimisine

| Technique | Data | Source |

| MS/MS | Precursor m/z: 428.3159Major Fragments: 115, 337, 351, 393 | --INVALID-LINK-- |

| ¹H NMR | Data not available | - |

| ¹³C NMR | Data not available | - |

| IR | Data not available | - |

Biological Activities and Experimental Protocols

Peimisine HCl exhibits several notable biological activities, primarily related to the respiratory and nervous systems. The following sections detail these activities and the experimental protocols used to investigate them.

Acetylcholinesterase Inhibition

Peimisine and other alkaloids from Fritillaria species have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

The acetylcholinesterase inhibitory activity of Fritillaria alkaloids is commonly assessed using a modified Ellman's spectrophotometric method.[1]

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound (e.g., Peimisine HCl)

-

Reference inhibitor (e.g., Galanthamine)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, AChE solution, and the test compound at various concentrations. A control well should contain the solvent instead of the test compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding DTNB solution followed by the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5-10 minutes) using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Tracheal Smooth Muscle Relaxation

Alkaloids from Fritillaria, including Peimisine, have demonstrated relaxant effects on tracheal smooth muscle, which underlies their traditional use as antitussive and antiasthmatic agents.

The relaxant effect of Fritillaria alkaloids is investigated using isolated tracheal preparations, typically from rats or guinea pigs, pre-contracted with an agonist like carbachol.[2]

-

Tissue Preparation:

-

Humanely euthanize a rat or guinea pig.

-

Carefully dissect the trachea and place it in Krebs-Henseleit (K-H) solution.

-

Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

-

Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in muscle tension.

-

Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with periodic washing with fresh K-H solution.

-

-

Experimental Procedure:

-

Induce a sustained contraction of the tracheal rings by adding a standard contractile agent, such as carbachol (e.g., 1 µM), to the organ bath.

-

Once the contraction has reached a stable plateau, cumulatively add the test compound (e.g., Peimisine HCl) in increasing concentrations to the bath.

-

Record the relaxation response at each concentration. The relaxation is expressed as a percentage of the pre-contraction induced by carbachol.

-

A control experiment with the vehicle used to dissolve the test compound should be run in parallel.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

-

Regulation of Inflammatory Signaling Pathways

Recent studies have indicated that total alkaloids from Fritillaria cirrhosa, containing Peimisine, can alleviate pulmonary fibrosis by modulating key inflammatory signaling pathways.[3][4]

This protocol describes the in vivo investigation of the effect of Fritillaria alkaloids on signaling pathways involved in pulmonary fibrosis.[3]

-

Animal Model:

-

Induce pulmonary fibrosis in male Sprague-Dawley rats by a single intratracheal instillation of bleomycin (BLM). A sham control group receives saline instead.

-

After a set period (e.g., 7 days) to allow for the development of fibrosis, begin treatment with the test substance (e.g., total alkaloids of Fritillaria cirrhosa) or a vehicle control, administered daily by gavage for a specified duration (e.g., 21 days).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the rats and collect lung tissues and serum.

-

Histological Analysis: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

-

Western Blot Analysis: Homogenize lung tissue to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key proteins in the TGF-β and NF-κB pathways (e.g., TGF-β1, p-Smad2/3, Smad2/3, p-p65, p65, IκBα). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify band intensities relative to a loading control (e.g., GAPDH).

-

Quantitative PCR (qPCR): Extract total RNA from lung tissue and reverse-transcribe it to cDNA. Perform qPCR using specific primers for genes encoding proteins in the TGF-β and NF-κB pathways to determine their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., β-actin).

-

Signaling Pathway Visualization

The anti-inflammatory and anti-fibrotic effects of the total alkaloids of Fritillaria cirrhosa (containing Peimisine) in a bleomycin-induced pulmonary fibrosis model are mediated, in part, through the inhibition of the TGF-β and NF-κB signaling pathways. The following diagram illustrates this proposed mechanism.

References

In Vivo Effects of Peimisine Hydrochloride in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine hydrochloride (HCl), a major active isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has been investigated for its pharmacological properties. This technical guide provides a comprehensive overview of the in vivo effects of Peimisine HCl in rat models, with a focus on its pharmacokinetic profile, anti-inflammatory, and analgesic activities. Detailed experimental protocols for key assays are provided, and the underlying molecular mechanisms, particularly its interaction with the NF-κB signaling pathway, are explored. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacokinetics of Peimisine in Rats

Studies have demonstrated that peimisine exhibits linear pharmacokinetics within a dose range of 0.26-6.5 mg/kg in Sprague-Dawley (SD) rats. The compound is characterized by slow distribution and elimination from the plasma.[1]

1.1. Gender-Specific Differences

Significant gender-based differences have been observed in the pharmacokinetic parameters of peimisine. Following oral administration, male rats show significantly higher drug levels in the blood and tissues compared to their female counterparts. Key pharmacokinetic parameters such as the area under the curve (AUC) from time zero to the last measurable concentration (AUC0-t) and AUC from time zero to infinity (AUC0-∞) are significantly higher in male rats across various single doses.[1]

1.2. Tissue Distribution

Peimisine demonstrates wide distribution in various tissues. High concentrations of the drug are found in the spleen, kidney, lung, liver, and heart in both male and female rats. Conversely, peimisine shows low penetration into the uterus, ovary, testis, and brain.[1]

1.3. Excretion

The primary route of elimination for peimisine differs between male and female rats. In male rats, urine is the major elimination pathway, accounting for approximately 43.07% of the administered dose, while feces account for about 7.49%. In contrast, female rats excrete peimisine in nearly equal proportions in urine (13.46%) and feces (15.05%). Biliary excretion is minimal in both sexes, with less than 0.7% of the administered dose recovered in the bile.[1]

Table 1: Summary of Peimisine Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Male Rats | Female Rats | Reference |

| Dose Range (Linear Dynamics) | 0.26-6.5 mg/kg | 0.26-6.5 mg/kg | [1] |

| AUC0-t, AUC0-∞ | Significantly higher than females | - | |

| Tissue Distribution (High) | Spleen, kidney, lung, liver, heart | Spleen, kidney, lung, liver, heart | |

| Tissue Distribution (Low) | Testis, brain | Uterus, ovary, brain | |

| Primary Excretion Route | Urine (43.07%) | Feces (15.05%), Urine (13.46%) | |

| Biliary Excretion | <0.7% | <0.7% |

Anti-Inflammatory and Analgesic Effects

While specific quantitative data for Peimisine HCl in rat models of inflammation and analgesia are limited in the available literature, studies on peimisine and its derivatives in rodent models suggest significant anti-inflammatory and analgesic potential. The primary mechanism underlying these effects is believed to be the inhibition of the NF-κB signaling pathway.

2.1. Putative Anti-Inflammatory Mechanism

Research on peimisine derivatives has shown that they can attenuate acute lung injury by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Specifically, a derivative of peimisine was found to increase the content of IκB protein and reduce the content of the p65 protein in lung tissue, which are key events in the negative regulation of the NF-κB pathway.

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of Peimisine HCl

Caption: Proposed mechanism of Peimisine HCl's anti-inflammatory action.

2.2. Experimental Models for Evaluation

Standard rat models for assessing anti-inflammatory and analgesic properties include the carrageenan-induced paw edema model and the formalin test.

Experimental Protocols

3.1. Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Acclimatize animals for at least one week with free access to food and water.

-

Divide animals into control and treatment groups.

-

Administer Peimisine HCl or vehicle to the respective groups via the desired route (e.g., oral gavage).

-

After a specified pretreatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Diagram 2: Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Standard workflow for the carrageenan-induced paw edema model in rats.

3.2. Formalin Test in Rats

The formalin test is a model of tonic chemical pain and is useful for evaluating the analgesic properties of compounds.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer Peimisine HCl or vehicle to the respective groups.

-

After the appropriate pretreatment time, inject 50 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw.

-

Immediately place the rat in an observation chamber.

-

Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

A reduction in the duration of licking/biting in the treated groups compared to the control group indicates an analgesic effect.

-

Toxicity Profile

Conclusion

Peimisine HCl demonstrates interesting pharmacokinetic properties in rats, with notable gender-specific differences in its disposition. While direct quantitative evidence for its anti-inflammatory and analgesic effects in rat models is currently sparse in the public domain, preliminary data from studies on its derivatives strongly suggest a mechanism of action involving the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer standardized methods for the further evaluation of these potential therapeutic effects. Comprehensive toxicological studies are warranted to fully characterize the safety profile of Peimisine HCl for potential drug development.

References

Peimisine HCl: A Technical Guide for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of Peimisine HCl's anti-inflammatory properties, its mechanisms of action, and detailed experimental protocols for its investigation. The information presented is intended to support researchers in the fields of pharmacology, immunology, and drug discovery in their exploration of Peimisine HCl as a potential therapeutic candidate for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.

Peimisine, an alkaloid found in plants of the Fritillaria genus, has been traditionally used in Chinese medicine for various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, with a particular focus on its anti-inflammatory activities. This document synthesizes the available scientific literature on Peimisine and its hydrochloride salt (Peimisine HCl), presenting a comprehensive resource for its preclinical evaluation.

Anti-Inflammatory Effects of Peimisine

Peimisine has been shown to exert anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism involves the suppression of key inflammatory mediators and the modulation of intracellular signaling pathways that govern the inflammatory response.

In Vitro Anti-Inflammatory Activity

In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated Peimisine's ability to inhibit the production of critical pro-inflammatory molecules.

Table 1: In Vitro Anti-Inflammatory Effects of Peimisine

| Model System | Inflammatory Stimulus | Analyte | Effect of Peimisine | Concentration/Dose | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Significant Reduction (P<0.05 or P<0.01) | Not specified | [1] |

In Vivo Anti-Inflammatory Activity

In vivo studies have corroborated the anti-inflammatory potential of Peimisine in animal models of acute inflammation.

Table 2: In Vivo Anti-Inflammatory Effects of Peimisine

| Animal Model | Inflammatory Stimulus | Parameter | Effect of Peimisine | Reference |

| Rat Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Pulmonary Edema | Improved | |

| Rat Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Inflammatory Cell Infiltration | Reduced | |

| Allergic Asthmatic Mice | Ovalbumin (OVA) | Airway Inflammation | Alleviated |

Mechanism of Action: Signaling Pathway Modulation

Peimisine exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and potentially the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. Peimisine has been shown to inhibit this pathway, likely by preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Studies indicate that peimisine and related isosteroid alkaloids can suppress the phosphorylation of these kinases in response to inflammatory stimuli.

Potential Involvement of the JAK/STAT Signaling Pathway

Emerging evidence suggests that total alkaloids from Fritillaria cirrhosa can regulate the JAK2/STAT3 pathway in the context of allergic asthma. This indicates a potential role for Peimisine in modulating this pathway, which is crucial for cytokine signaling. Further research is warranted to specifically elucidate the effects of Peimisine HCl on JAK/STAT signaling in various inflammatory contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Peimisine HCl's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the effect of Peimisine HCl on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Peimisine HCl

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of Peimisine HCl. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in rodents to evaluate the anti-inflammatory effect of Peimisine HCl.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Peimisine HCl

-

Carrageenan

-

Normal saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., control, vehicle, Peimisine HCl at different doses, and a positive control like indomethacin). Administer Peimisine HCl or the respective vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

Peimisine HCl

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with Peimisine HCl and/or LPS as described in the in vitro protocol.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescence imaging system.

Conclusion and Future Directions

Peimisine HCl exhibits promising anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. There is also emerging evidence for its potential interaction with the JAK/STAT pathway. The experimental protocols provided in this guide offer a framework for the continued investigation of Peimisine HCl.

Future research should focus on:

-

Establishing a clear dose-response relationship and determining the IC₅₀ values for the inhibition of various inflammatory mediators.

-

Conducting comprehensive in vivo studies in chronic inflammatory disease models.

-

Elucidating the precise molecular targets of Peimisine HCl within the inflammatory signaling cascades.

-

Investigating the safety and pharmacokinetic profile of Peimisine HCl.

A thorough understanding of these aspects will be crucial for the potential development of Peimisine HCl as a novel therapeutic agent for the treatment of a wide range of inflammatory disorders.

References

Potential Therapeutic Targets of Peimisine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, an isosteroid alkaloid primarily isolated from the bulbs of Fritillaria species, and its hydrochloride salt, Peimisine HCl, have demonstrated significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by Peimisine, focusing on its applications in oncology and inflammatory diseases. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies.

Introduction

Peimisine is a major bioactive constituent of traditional Chinese medicines derived from Fritillaria plants, which have been used for centuries to treat respiratory ailments. Modern pharmacological studies have begun to unravel the molecular basis for these therapeutic effects, identifying Peimisine and its derivatives as potent modulators of critical cellular signaling pathways. This guide will focus on two primary areas of investigation: the anti-cancer properties of Peimisine, particularly in prostate cancer, and its anti-inflammatory and antioxidant effects in the context of acute lung injury and chronic obstructive pulmonary disease (COPD).

Therapeutic Targets in Oncology: Prostate Cancer

Peimisine has been shown to inhibit the growth and motility of prostate cancer cells and induce apoptosis by disrupting intracellular calcium homeostasis. The primary signaling cascade implicated is the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway: Ca2+/CaMKII/JNK

Peimisine treatment leads to an increase in intracellular Ca2+ concentration in prostate cancer cells. This elevation in Ca2+ activates CaMKII, which in turn phosphorylates and activates the JNK signaling pathway. Activated JNK is a key regulator of apoptosis, and its upregulation by Peimisine contributes to cancer cell death.

Quantitative Data: In Vitro Efficacy

The following table summarizes the effective concentrations of Peimine in treating prostate cancer cell lines.

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| DU-145, LNCaP, PC-3 | Cell Growth | 2.5, 5, 10 | Significant inhibition of growth | [1] |

| PC-3 | Invasion & Migration | 2.5, 5, 10 | Dose-dependent inhibition | [1] |

Experimental Protocols

-

Prostate cancer cells (e.g., DU-145, LNCaP, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

Cells are treated with varying concentrations of Peimisine HCl (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Plates are incubated for an additional 2 hours at 37°C.

-

The optical density at 450 nm is measured using a microplate reader to determine cell viability.

-

Cells are treated with Peimisine HCl for the desired time and concentration.

-

Both adherent and floating cells are collected and washed with ice-cold PBS.

-

Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Therapeutic Targets in Inflammation and Oxidative Stress

Peimisine and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties in models of acute lung injury (ALI) and COPD. The key signaling pathways modulated are the NF-κB and Nrf2/KEAP1 pathways.

Signaling Pathway: NF-κB Inhibition in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced ALI, a derivative of Peimisine has been shown to inhibit the NF-κB signaling pathway.[2] This is achieved by increasing the expression of IκB, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.[2]

Signaling Pathway: Nrf2/KEAP1 and JNK/MAPK Modulation in Oxidative Stress

In a model of cigarette smoke extract (CSE)-induced oxidative stress in bronchial epithelial cells, Peimisine was found to exert protective effects by modulating the Nrf2/KEAP1 and JNK/MAPK pathways.[3] Peimisine upregulates the expression of Nrf2, a key transcription factor for antioxidant genes, and inhibits the phosphorylation of JNK, a mediator of apoptosis.

Quantitative Data: In Vitro and In Vivo Efficacy

The following table summarizes the effective concentrations and dosages of Peimisine and its derivatives in inflammatory and oxidative stress models.

| Model | Compound | Concentration/Dosage | Effect | Reference |

| LPS-induced ALI in RAW 264.7 cells | Boc-leucine mono peimisine ester monoamide | 25 µg/ml | Increased cell survival; Reduced TNF-α, IL-1β, IL-6, iNOS | |

| LPS-induced ALI in mice | Boc-leucine mono peimisine ester monoamide | 10 mg/kg (i.p.) | Reduced lung Wet/Dry ratio; Inhibited TNF-α, IL-1β, IL-6, iNOS | |

| CSE-induced oxidative stress in BEAS-2B cells | Peimisine | 20 µM | Attenuated ROS production |

Experimental Protocols

-

Cells or lung tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, p-JNK, JNK, GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mice are administered Peimisine derivative (e.g., 2.5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set time (e.g., 1 hour), ALI is induced by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

After a further incubation period (e.g., 6-24 hours), animals are euthanized.

-

Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels.

-

Lung tissue can be harvested for histological analysis (H&E staining), wet/dry ratio measurement, and Western blot analysis.

Conclusion

Peimisine HCl and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The elucidated mechanisms of action, centered on the modulation of key signaling pathways such as Ca2+/CaMKII/JNK in cancer and NF-κB and Nrf2/KEAP1 in inflammation and oxidative stress, provide a solid foundation for further preclinical and clinical development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the design of future studies aimed at fully characterizing the therapeutic utility of Peimisine. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Ebeiedinone and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study the mechanism of peimisine derivatives on NF-κB inflammation pathway on mice with acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Peimisine in Fritillaria Bulbs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major active isosteroidal alkaloid found in the bulbs of various Fritillaria species, exhibits significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-yielding Fritillaria varieties and for the potential synthesis of this valuable compound in microbial systems. This technical guide provides a comprehensive overview of the current understanding of peimisine biosynthesis, integrating findings from metabolomic, transcriptomic, and genomic studies. It details the putative biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and the experimental protocols employed in its investigation.

Introduction

The genus Fritillaria (Liliaceae) encompasses over 130 species, many of which are used in traditional medicine, particularly in China where the bulbs are known as "Beimu". These bulbs are rich in isosteroidal alkaloids, with peimisine being one of the prominent bioactive constituents. The biosynthesis of these complex molecules is a multi-step process originating from primary metabolism. This guide will delve into the technical aspects of the biosynthetic pathway of peimisine, providing a resource for researchers in phytochemistry, synthetic biology, and drug development.

The Putative Biosynthetic Pathway of Peimisine

The biosynthesis of peimisine, like other steroidal alkaloids in Fritillaria, begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Evidence suggests that the MVA pathway plays a more significant role in the biosynthesis of steroidal alkaloids in Fritillaria bulbs[1][2].

The pathway can be broadly divided into three stages:

-

Formation of the Steroid Backbone: This stage involves the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), followed by farnesyl pyrophosphate (FPP) and squalene. Squalene is then cyclized to form cycloartenol, which undergoes a series of modifications to yield cholesterol.

-

Conversion of Cholesterol to the C-nor-D-homo-steroidal Skeleton: This is a critical and less understood part of the pathway where the typical steroid ring structure is rearranged.

-

Tailoring Reactions: The final steps involve a series of oxidations, reductions, and other modifications to form the specific isosteroidal alkaloid, peimisine.

Key Enzymes and Genes

Several key enzymes and their corresponding genes have been identified through transcriptomic studies of Fritillaria species. These are often found to be differentially expressed in tissues with high alkaloid accumulation.

-

HMG-CoA Reductase (HMGR): A key regulatory enzyme in the MVA pathway. Upregulation of HMGR genes has been observed in high-alkaloid producing tissues[3].

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): A rate-limiting enzyme in the MEP pathway[3].

-

Farnesyl Pyrophosphate Synthase (FPS): Catalyzes the formation of FPP.

-

Squalene Synthase (SQS) and Squalene Epoxidase (SQE): Involved in the formation and epoxidation of squalene[3].

-

Cycloartenol Synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.

-

Cytochrome P450 monooxygenases (CYPs): A large family of enzymes responsible for the extensive oxidation and rearrangement reactions that modify the steroid skeleton. Specific CYPs are believed to be involved in the C-nor-D-homo ring rearrangement and subsequent hydroxylations.

-

Terpene Synthase (TPS): A strong positive correlation has been observed between the transcriptional level of a TPS gene and the alkaloid content in F. taipaiensis, suggesting it may be a key gene in the biosynthesis pathway.

Regulatory Mechanisms

The biosynthesis of peimisine is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been implicated in controlling the expression of biosynthetic genes.

-